molecular formula C25H25NO2 B14209586 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one CAS No. 628292-07-9

4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one

Cat. No.: B14209586
CAS No.: 628292-07-9
M. Wt: 371.5 g/mol
InChI Key: NCYJLENYYMZQHU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The compound is also referred to as SCH-48461 and has been investigated for its role as a cholesterol absorption inhibitor .

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves several steps. One common synthetic route includes the use of azetidin-2-one as a starting material. The preparation typically involves the following steps:

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves its interaction with specific molecular targets. As a cholesterol absorption inhibitor, the compound targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of cholesterol. By inhibiting NPC1L1, the compound reduces the absorption of dietary cholesterol, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and potential therapeutic applications.

Properties

CAS No.

628292-07-9

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C25H25NO2/c1-28-22-17-15-20(16-18-22)24-23(14-8-11-19-9-4-2-5-10-19)25(27)26(24)21-12-6-3-7-13-21/h2-7,9-10,12-13,15-18,23-24H,8,11,14H2,1H3

InChI Key

NCYJLENYYMZQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

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